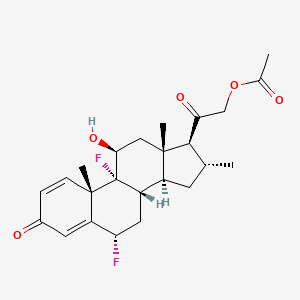
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring an imidazole ring, a methoxypyrrolidine moiety, and a hydroxyacetimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactionsThe final step involves the formation of the hydroxyacetimidamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The methoxypyrrolidine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mecanismo De Acción
The mechanism of action of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s solubility and bioavailability, while the hydroxyacetimidamide group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Imidazol-1-yl)propanoic acid: This compound shares the imidazole ring but lacks the methoxypyrrolidine and hydroxyacetimidamide groups.
3-(1H-Imidazol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of the methoxypyrrolidine group.
Uniqueness
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H17N5O2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(3-imidazol-1-yl-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H17N5O2/c1-17-9-5-14(6-10(11)13-16)4-8(9)15-3-2-12-7-15/h2-3,7-9,16H,4-6H2,1H3,(H2,11,13) |
Clave InChI |
HQDCEKAODUYUDK-UHFFFAOYSA-N |
SMILES isomérico |
COC1CN(CC1N2C=CN=C2)C/C(=N/O)/N |
SMILES canónico |
COC1CN(CC1N2C=CN=C2)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
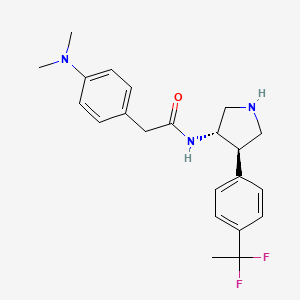

![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
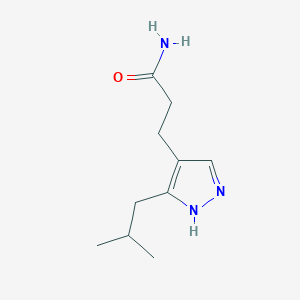
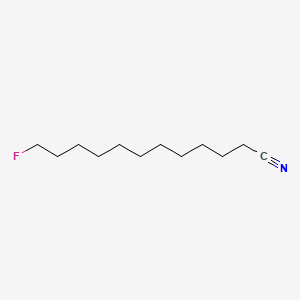

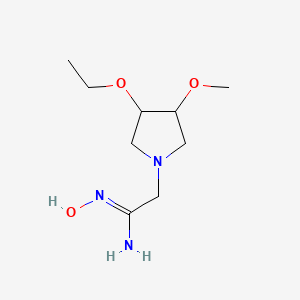
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
